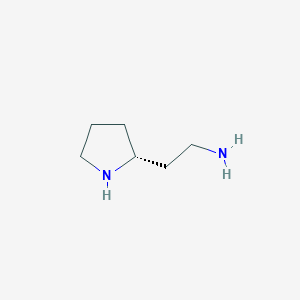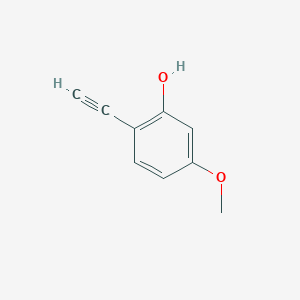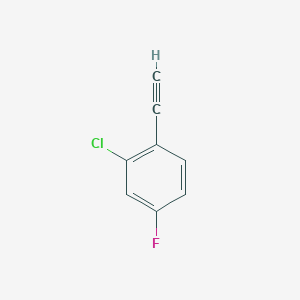![molecular formula C12H14ClNO2 B3363839 N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide CAS No. 105964-54-3](/img/structure/B3363839.png)
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide
Overview
Description
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
- The compound, also referred to as 2‐Acetyl‐3′‐chloroacetanilide, has been studied for its molecular structure, revealing specific bond lengths indicating its keto form. Its crystal structure is stabilized by an N—H⋯O hydrogen bond, suggesting potential applications in the study of molecular interactions and crystal engineering (Tai et al., 2005).
Synthesis of Derivatives and Biological Agents
- New derivatives, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides, have been synthesized using N-(4-chlorophenyl)-3-oxobutanamide. These compounds displayed significant inhibition on bacterial and fungal growth, showcasing the compound's potential in the development of new antimicrobial agents (Akbari et al., 2008).
Chemical Reactions and Synthesis of Heterocyclic Structures
- The compound's reactivity with various chemicals, like 1,1-diarylethenes and salicylaldehyde, in the presence of catalysts, results in the formation of complex heterocyclic structures. These reactions and the resulting compounds are valuable for further exploration in chemical synthesis and drug design (Chowdhury & Nishino, 2005).
Molecular Interaction and Bonding Analysis
- Research on N-aryl-2-chloro-3-oxobutanamides, a category to which the compound belongs, provides insights into the intra- and intermolecular hydrogen bonding that occurs in solid state and solution. This information is crucial for understanding the compound's behavior in different environments and can guide the design of compounds with desired properties (Frohberg et al., 2002).
Study of Crystal Structures and Quantum Chemical Calculations
- Investigations into the crystal structure optimization and quantum chemical calculations of similar compounds like N-(3,4-Dichlorophenyl)-3-oxobutanamide provide detailed insights into conformational discrepancies, crystal packing interactions, and molecular electrostatic potential. These studies are pivotal for understanding the compound's chemical and physical properties, paving the way for its application in material science and molecular engineering (Jotani, 2012).
Mechanism of Action
Target of Action
The primary target of N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide is currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the compound’s targets will provide insights into the biochemical pathways it affects and their downstream effects.
Pharmacokinetics
The compound has a molecular weight of 2397, which may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)6-12(16)14(2)8-10-4-3-5-11(13)7-10/h3-5,7H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESFWZNQDAJVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3363758.png)
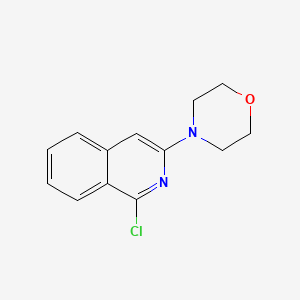
![N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B3363770.png)

![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)

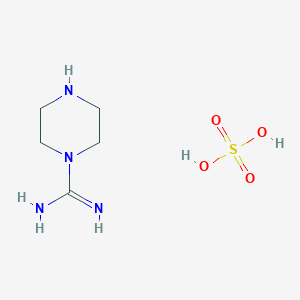
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide](/img/structure/B3363811.png)
![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3363816.png)
